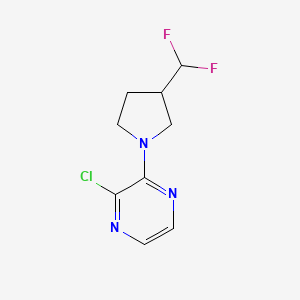

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine

CAS No.: 2098102-31-7

Cat. No.: VC3121846

Molecular Formula: C9H10ClF2N3

Molecular Weight: 233.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098102-31-7 |

|---|---|

| Molecular Formula | C9H10ClF2N3 |

| Molecular Weight | 233.64 g/mol |

| IUPAC Name | 2-chloro-3-[3-(difluoromethyl)pyrrolidin-1-yl]pyrazine |

| Standard InChI | InChI=1S/C9H10ClF2N3/c10-7-9(14-3-2-13-7)15-4-1-6(5-15)8(11)12/h2-3,6,8H,1,4-5H2 |

| Standard InChI Key | RLAZJEULPFTFPN-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C(F)F)C2=NC=CN=C2Cl |

| Canonical SMILES | C1CN(CC1C(F)F)C2=NC=CN=C2Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine features a pyrazine core (a six-membered aromatic heterocycle containing two nitrogen atoms) with two key substituents: a chlorine atom at the 2-position and a pyrrolidine ring attached at the 3-position. The pyrrolidine ring itself contains a difluoromethyl group at the 3-position, creating a stereocenter. This structural arrangement results in a molecule with multiple functional groups capable of engaging in various intermolecular interactions.

The structural features can be broken down as follows:

-

A pyrazine core providing a rigid, electron-poor aromatic system

-

A chlorine atom at the 2-position offering halogen bonding capabilities

-

A pyrrolidine ring introducing conformational flexibility and a basic nitrogen

-

A difluoromethyl group conferring unique hydrogen-bonding properties and metabolic stability

The compound shares structural similarities with 2-Chloro-3-(piperazin-1-yl)pyrazine, which has a documented structure in the literature featuring a piperazine ring rather than a pyrrolidine ring . It also has structural elements in common with compounds containing the (3S)-3-(difluoromethyl)pyrrolidin-1-yl moiety, such as 2-[2-[5-[(3S)-3-(difluoromethyl)pyrrolidin-1-yl]-2-methyl-1,2,4-triazol-3-yl]ethyl]-5,8-dimethyl- triazolo[1,5-a]pyrazine .

Physicochemical Properties

Based on its structure and comparisons with related compounds, 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine would be expected to have the following physicochemical properties:

The difluoromethyl group typically imparts specific properties to molecules, including increased lipophilicity compared to the corresponding methyl group, but lower than a trifluoromethyl group. The C-H bond of the difluoromethyl group is relatively acidic due to the electron-withdrawing effect of the fluorine atoms, allowing it to function as a hydrogen bond donor, in contrast to the trifluoromethyl group found in compounds like 2-Chloro-3-(trifluoromethyl)pyrazine .

| Spectroscopic Method | Expected Characteristics |

|---|---|

| ¹H NMR | - Pyrazine protons: 8.0-8.5 ppm (2H, singlets) - Pyrrolidine ring protons: 1.8-3.8 ppm (7H, complex multiplets) - Difluoromethyl proton: 5.8-6.5 ppm (1H, triplet, J ≈ 55 Hz) |

| ¹³C NMR | - Pyrazine carbons: 135-160 ppm - Pyrrolidine carbons: 25-60 ppm - Difluoromethyl carbon: 115-120 ppm (triplet) |

| ¹⁹F NMR | - Difluoromethyl fluorines: -110 to -130 ppm (doublet) |

| Mass Spectrometry | - Molecular ion: m/z 233/235 (characteristic Cl isotope pattern) - Fragment ions: loss of Cl (m/z 198), pyrrolidine fragmentation |

| IR Spectroscopy | - C-F stretching: 1000-1100 cm⁻¹ - C-Cl stretching: 600-800 cm⁻¹ - C=N stretching: 1550-1650 cm⁻¹ - C-H stretching (difluoromethyl): 2950-3050 cm⁻¹ |

Synthesis and Preparation

Nucleophilic Aromatic Substitution Approach

A viable synthetic route would involve nucleophilic aromatic substitution (S₍N₎Ar) of a suitable 2,3-dihalopyrazine with 3-(difluoromethyl)pyrrolidine:

-

Starting with 2,3-dichloropyrazine or 2-chloro-3-bromopyrazine

-

Reaction with 3-(difluoromethyl)pyrrolidine in the presence of a base (e.g., potassium carbonate, triethylamine)

-

Purification to obtain the desired product

This approach parallels the synthetic strategies used for related compounds such as 2-Chloro-3-(piperazin-1-yl)pyrazine . The reactivity difference between the halogen atoms at positions 2 and 3 of the pyrazine ring enables selective substitution at the more reactive 3-position.

Palladium-Catalyzed Coupling Approach

Another potential synthetic route involves palladium-catalyzed amination:

-

Starting with 2,3-dichloropyrazine or 2-chloro-3-bromopyrazine

-

Buchwald-Hartwig coupling with 3-(difluoromethyl)pyrrolidine using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base

-

Purification to isolate the desired product

This methodology is supported by the successful application of palladium-catalyzed couplings in the synthesis of related pyrazine derivatives, as demonstrated in the preparation of similar compounds .

Preparation of 3-(Difluoromethyl)pyrrolidine

-

Starting from 3-pyrrolidinone or N-protected 3-pyrrolidinone

-

Introduction of the difluoromethyl group using a fluorinating reagent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor

-

Reduction of any resulting alkene if necessary

-

Deprotection if a protected pyrrolidine was used

The presence of compounds containing the (3S)-3-(difluoromethyl)pyrrolidin-1-yl moiety in the literature suggests that synthetic methodologies for this building block have been established, though they may be complex and require careful stereochemical control.

Purification Methods

Purification of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine would likely involve:

-

Column chromatography on silica gel using appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

-

Recrystallization from suitable solvents (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures)

-

If necessary, conversion to a salt form (e.g., hydrochloride) for purification followed by free-basing

The difluoromethyl group is particularly significant in drug design as it can serve as a bioisostere for various functional groups, including hydroxyl groups. This substitution often improves metabolic stability while maintaining hydrogen-bonding capabilities. The combination with a pyrazine scaffold makes this compound a potential candidate for further development in medicinal chemistry programs.

Structure-Activity Relationship Considerations

For potential medicinal applications, the following structural features of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine would be significant for structure-activity relationships:

-

The chlorine at the 2-position could:

-

Serve as a hydrogen bond acceptor

-

Participate in halogen bonding with protein targets

-

Function as a site for further derivatization through substitution reactions

-

-

The pyrrolidine nitrogen provides:

-

A basic center for potential salt formation

-

A potential hydrogen bond acceptor

-

A site for further functionalization if desired

-

-

The difluoromethyl group contributes:

-

A weakly acidic C-H bond that can serve as a hydrogen bond donor

-

Metabolic stability through the C-F bonds

-

Altered lipophilicity compared to methyl or trifluoromethyl groups

-

-

The pyrazine core offers:

-

A rigid scaffold that positions functional groups in defined spatial arrangements

-

Two nitrogen atoms that can serve as hydrogen bond acceptors

-

An electron-poor aromatic system capable of π-stacking interactions

-

The safety information for 2-Chloro-3-(trifluoromethyl)pyrazine indicates hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) , which would likely apply to the target compound as well.

Analytical Methods for Characterization

Chromatographic Methods

For identification and purity assessment of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine, the following chromatographic methods would be suitable:

High-Performance Liquid Chromatography (HPLC)

| Parameter | Recommended Conditions |

|---|---|

| Column | C18 reversed-phase, 150 × 4.6 mm, 5 μm particle size |

| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |

| Detection | UV (260 nm), fluorescence if applicable, mass spectrometry |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

Gas Chromatography (GC)

| Parameter | Recommended Conditions |

|---|---|

| Column | 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 μm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Temperature Program | 80°C (2 min) to 280°C at 10°C/min, hold for 5 min |

| Injection | Split (10:1), 250°C |

| Detection | FID and/or mass spectrometry |

Spectroscopic Identification

For comprehensive characterization, multiple spectroscopic techniques should be employed, including:

-

NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D experiments like COSY, HSQC, HMBC)

-

High-resolution mass spectrometry

-

Infrared spectroscopy

-

UV-Visible spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume